Cadmium hydroxide

Description

Significance of Cadmium Hydroxide (B78521) in Contemporary Chemical Science

Cadmium hydroxide plays a crucial role in contemporary chemical science primarily due to its utility as a precursor for the synthesis of other important cadmium compounds and its direct applications in various technologies. researchgate.netacs.orgnih.gov

One of the most notable applications of this compound is in the manufacturing of nickel-cadmium (Ni-Cd) batteries. ease-storage.euakacje10.waw.plqurator.com In these rechargeable batteries, this compound is formed at the cadmium electrode during the discharge process and is converted back to cadmium during charging. ease-storage.euqurator.com The compound's electrochemical properties, including its ability to undergo reversible redox reactions, are central to the functionality of Ni-Cd batteries. qurator.com

Furthermore, this compound is a versatile precursor for the synthesis of other cadmium-containing materials. researchgate.netacs.orgnih.gov For instance, it can be thermally decomposed to produce cadmium oxide (CdO), a material with applications in phosphors, semiconductors, and catalysis. wikipedia.orgamericanelements.comresearchgate.net It is also used to synthesize cadmium salts, which are employed in pigments and electroplating. samaterials.comlibretexts.org

In the realm of nanotechnology, this compound is utilized as a precursor for the synthesis of cadmium-based quantum dots, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS). researchgate.netndsu.edu These quantum dots exhibit unique size-dependent optical and electronic properties, making them valuable in applications like biomedical imaging and light-emitting diodes (LEDs). ndsu.edumdpi.com The synthesis often involves the reaction of a cadmium precursor, which can be derived from this compound, with a chalcogen source. ndsu.eduresearchgate.net

The compound also finds use in catalysis. Recent research has explored the use of this compound nanocatalysts for the electrochemical reduction of carbon dioxide (CO₂) to carbon monoxide (CO), a valuable chemical feedstock. rsc.orgnih.gov These catalysts have shown high selectivity and efficiency, highlighting the potential of this compound in sustainable chemical transformations. rsc.org

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

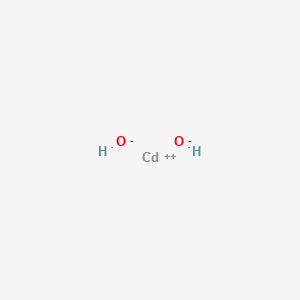

| Chemical Formula | Cd(OH)₂ |

| Molar Mass | 146.43 g/mol wikipedia.org |

| Appearance | White crystalline powder samaterials.comchemicalbook.com |

| Density | 4.79 g/cm³ wikipedia.orgchemicalbook.com |

| Melting Point | Decomposes at 130°C wikipedia.org |

| Boiling Point | Decomposes at 300°C wikipedia.org |

| Solubility in water | 0.026 g/100 mL wikipedia.org |

| Crystal Structure | Hexagonal wikipedia.org |

Overview of Research Trajectories for this compound Systems

Current research on this compound systems is focused on enhancing its performance in existing applications and exploring new frontiers in materials science. Key research trajectories include:

Battery Technology: A significant area of research is aimed at improving the performance of Ni-Cd batteries. Studies are focused on overcoming the "memory effect," which is a phenomenon that can reduce the effective capacity of the battery. gaz-gmbh.com Research has shown that using nanoscaled this compound, such as nanowires, can mitigate this effect and lead to higher capacity and longer cycle life. rsc.org The use of this compound nanowires as anode materials has been shown to eliminate the memory effect that has been a long-standing issue with Ni-Cd batteries. rsc.org

Catalysis: The application of this compound in catalysis, particularly for CO₂ reduction, is a rapidly growing area of interest. rsc.orgnih.gov Researchers are designing novel this compound nanostructures, such as quasi-square-shaped nanocatalysts, to improve the efficiency and selectivity of the CO₂ reduction reaction. rsc.org These advanced catalysts can achieve high current densities and nearly 100% selectivity for CO production. rsc.orgnih.gov

Nanomaterial Synthesis: this compound continues to be a key precursor for the synthesis of various nanomaterials. researchgate.netacs.orgnih.gov Research is focused on developing new and improved methods for synthesizing this compound nanostructures with controlled morphology, such as nanowires, nanobelts, and nanoparticles. acs.orgnih.gov These nanostructures serve as templates or precursors for creating other functional nanomaterials, including cadmium oxide (CdO) nanostrands and various quantum dots. acs.orgndsu.edu Hydrothermal and chemical bath deposition methods are being explored to produce high-quality, uniform this compound nanomaterials for applications in sensors, solar cells, and supercapacitors. acs.orgespublisher.comespublisher.com

Supercapacitors: this compound is being investigated as a promising electrode material for supercapacitors due to its high theoretical specific capacitance. espublisher.comespublisher.comespublisher.com Research focuses on synthesizing nanostructured this compound, such as nanowires, to increase the surface area and enhance the electrochemical performance. espublisher.comespublisher.com Studies have shown that this compound nanowire electrodes can exhibit high specific capacitance and good cycling stability, making them suitable for high-performance energy storage devices. espublisher.com

Table 2: Recent Research Findings on this compound

| Research Area | Key Finding |

|---|---|

| Battery Technology | The use of this compound nanowires in Ni-Cd batteries can eliminate the memory effect and increase capacity. rsc.org |

| Catalysis | Quasi-square-shaped this compound nanocatalysts exhibit high efficiency and selectivity for the electrochemical reduction of CO₂ to CO. rsc.orgnih.gov |

| Nanomaterial Synthesis | Hydrothermal methods can be used to synthesize ultralong this compound nanowires, which can be converted to CdO nanostrands. acs.org |

| Supercapacitors | This compound nanowire electrodes have demonstrated high specific capacitance and good cycling stability. espublisher.com |

Properties

IUPAC Name |

cadmium(2+);dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2H2O/h;2*1H2/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLZRTNVEXYBNA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Cd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd(OH)2, CdH2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | cadmium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; Absorbs carbon dioxide from air; [Hawley] White powder; [Merck Index] | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21041-95-2 | |

| Record name | Cadmium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21041-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y413R87BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Cadmium Hydroxide Nanostructures

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile and scalable platform for the synthesis of a wide array of cadmium hydroxide (B78521) nanostructures. These techniques allow for precise control over reaction parameters, enabling the formation of nanoparticles, nanowires, nanobelts, and other complex architectures.

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline nanomaterials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.

Under hydrothermal conditions, various morphologies of cadmium hydroxide, including nanoflakes and nanowhiskers, have been successfully synthesized. The morphology of the final product can be influenced by the addition of chelating agents like citric acid. For instance, pure hydrothermal methods have yielded nanoflakes, while the introduction of citric acid has been shown to promote the growth of nanowhiskers.

Solvothermal synthesis, often utilizing ethanol-water mixtures, provides another route to control the crystal phase and morphology of this compound. The concentration of reagents, such as sodium hydroxide, and the synthesis temperature are critical parameters that dictate the final product's characteristics. This method has been used to produce this compound micro/nanocrystals on cadmium foil, which can then be converted to cadmium oxide through thermal treatment.

A notable advancement in this area is the cadmium oleate (B1233923) precursor hydrothermal method, which has been used to synthesize ultralong nanowires of cadmium phosphate (B84403) hydroxide. In this process, a water-soluble cadmium salt reacts with sodium oleate to form a cadmium oleate precursor, which then reacts with a phosphate source under hydrothermal conditions. The oleate acts as a structure-directing agent, promoting the anisotropic growth of the nanowires.

Chemical Bath Deposition Strategies

Chemical bath deposition (CBD) is a simple and cost-effective technique for depositing thin films and nanostructures of this compound onto various substrates. This method involves the controlled precipitation of the desired compound from a solution containing the constituent ions.

In a typical CBD synthesis of this compound nanowires, an aqueous bath containing a cadmium salt, such as cadmium chloride, and a complexing agent like ammonia (B1221849) is used. The slow decomposition of the complex releases cadmium ions, which then react with hydroxide ions to form this compound on the substrate. This method has been successfully employed to grow uniform and interconnected nanowires on stainless-steel substrates at room temperature. These nanowires exhibit a high specific surface area, which is advantageous for applications such as supercapacitors. The duration of the deposition process is a key parameter in controlling the growth and morphology of the nanostructures.

Controlled Precipitation Methods

Controlled precipitation is a fundamental and widely used method for synthesizing nanoparticles. This technique involves the reaction of a cadmium salt solution with a precipitating agent, typically a hydroxide source like sodium hydroxide, under controlled conditions to induce the formation of this compound nanoparticles.

The key to this method is the careful control of parameters such as reactant concentrations, temperature, pH, and stirring rate to influence the nucleation and growth of the nanoparticles. By manipulating these conditions, it is possible to control the particle size, size distribution, and morphology of the resulting this compound. This method is often the first step in a two-step process to produce cadmium oxide nanoparticles, where the precipitated this compound is subsequently calcined. The use of capping agents or stabilizers can also be incorporated to prevent particle agglomeration and control growth.

Polyol Processes

The polyol process is a versatile wet-chemistry route for the synthesis of inorganic nanoparticles. In this method, a polyol, such as ethylene (B1197577) glycol or glycerol, serves as both the solvent and, in some cases, a reducing agent. This process has been successfully adapted for the synthesis of this compound nanobelts.

In a typical polyol synthesis of this compound nanobelts, a cadmium salt is dissolved in a mixture of water and a polyol. The viscosity of the solvent mixture plays a crucial role in determining the morphology of the final product. The polyol helps to control the nucleation and growth of the crystals, leading to the formation of high-aspect-ratio nanostructures. Research has shown that specific concentrations of glycol are favorable for the formation of well-defined nanobelts. The resulting nanobelts are typically single-crystalline and can have lengths of up to several hundred micrometers.

Composite-Hydroxide-Mediated Synthesis

The composite-hydroxide-mediated (CHM) approach is a relatively novel, cost-effective, and environmentally friendly method for synthesizing a wide range of nanostructures. This technique utilizes a eutectic mixture of molten hydroxides, typically sodium hydroxide and potassium hydroxide, as the reaction medium.

In the CHM synthesis of this compound, a cadmium salt is introduced into the molten hydroxide eutectic at a relatively low temperature (around 200 °C). The molten hydroxides act as both the solvent and the reactant, facilitating the formation of this compound nanoparticles. The growth time is a critical parameter that influences the structural, morphological, and optical properties of the resulting nanomaterials. Studies have shown that with increasing growth time, the crystallite size of the this compound nanoparticles can decrease. This method allows for the synthesis of polycrystalline this compound with both hexagonal and monoclinic phases.

| Synthesis Method | Precursors | Typical Nanostructure | Key Parameters |

| Hydrothermal/Solvothermal | Cadmium salts (e.g., CdCl₂, Cd(NO₃)₂), NaOH, Citric Acid, Sodium Oleate | Nanoflakes, Nanowhiskers, Nanowires | Temperature, Pressure, Additives |

| Chemical Bath Deposition | Cadmium salts (e.g., CdCl₂), Ammonia | Nanowires | Deposition time, Temperature, pH |

| Controlled Precipitation | Cadmium salts (e.g., Cd(NO₃)₂), NaOH | Nanoparticles | Concentration, Temperature, pH |

| Polyol Process | Cadmium salts (e.g., CdCl₂), Polyols (e.g., glycol) | Nanobelts | Solvent viscosity, Temperature |

| Composite-Hydroxide-Mediated | Cadmium salts, NaOH/KOH eutectic | Nanoparticles | Growth time, Temperature |

Gas-Phase and Solid-State Synthesis Innovations

While solution-based methods are prevalent, gas-phase and solid-state synthesis techniques offer alternative routes to this compound nanostructures, often with unique advantages such as the potential for higher purity products and solvent-free processing.

Research into innovative gas-phase synthesis of this compound nanostructures is an emerging area. General gas-phase techniques, such as inert gas condensation and chemical vapor deposition (CVD), hold potential for the production of metal hydroxide nanoparticles. In a hypothetical gas-phase hydrolysis approach, a volatile cadmium precursor could be reacted with water vapor under controlled conditions to form this compound nanoparticles. Aerosol-assisted CVD (AACVD) is another promising route where a solution of a cadmium precursor is aerosolized and transported into a heated reactor to induce decomposition and reaction. While specific research on the application of these advanced gas-phase methods to this compound is limited, they represent a frontier for future innovation.

Solid-state synthesis offers solvent-free and often simpler routes to nanomaterials. One of the primary solid-state methods relevant to this compound is thermal decomposition. This typically involves the controlled heating of a precursor, such as a cadmium salt hydrate (B1144303) or a cadmium complex, to induce its decomposition into this compound. For example, this compound itself decomposes upon heating at temperatures between 130°C and 300°C to form cadmium oxide, a well-documented solid-state transformation. wikipedia.org

Mechanochemical synthesis is another innovative solid-state approach that involves the use of mechanical energy, such as ball milling, to induce chemical reactions and phase transformations. While direct mechanochemical synthesis of this compound is not widely reported, this technique has been successfully used to synthesize other cadmium compounds like cadmium sulfide (B99878) from solid precursors. nih.gov This suggests the potential for developing a mechanochemical route for this compound by milling a cadmium salt with a solid hydroxide source.

Solid-state metathesis reactions, which involve a solid-state exchange reaction between two solid reactants, also present a potential pathway. A reaction between a cadmium salt and a solid hydroxide could be initiated by thermal or mechanical energy to yield this compound and a salt byproduct.

| Synthesis Method | Precursor Examples | General Principle | Potential Nanostructures |

| Gas-Phase (Hypothetical) | Volatile Cadmium Precursors | Reaction of precursor with water vapor in the gas phase. | Nanoparticles, Thin Films |

| Solid-State Thermal Decomposition | Cadmium Salt Hydrates | Controlled heating of a solid precursor to induce decomposition. | Nanoparticles, Nanocrystals |

| Solid-State Mechanochemical | Cadmium Salts, Solid Hydroxides | Mechanical energy induces a solid-state reaction. | Nanoparticles |

| Solid-State Metathesis | Cadmium Salts, Solid Hydroxides | Solid-state exchange reaction. | Nanoparticles |

Thermal Decomposition Pathways

Thermal decomposition is a versatile method that can be employed in the synthesis of this compound nanostructures from various precursors. In this approach, precursor compounds are heated to a specific temperature, causing them to decompose and react to form the desired material. The morphology and properties of the final product are highly dependent on the precursor used and the thermal conditions applied.

One pathway involves the use of acetate (B1210297) precursors. In thermal analysis, a strong endothermic peak observed around 205°C is attributed to the crystallization of these precursors into the hexagonal phase of Cd(OH)₂. researchgate.net This indicates a direct formation of crystalline this compound at a specific decomposition temperature. The process allows for the transformation of precursor materials into well-defined nanostructures. Subsequently, these synthesized Cd(OH)₂ nanostructures can serve as templates or precursors for other important nanomaterials. For instance, through calcination (a high-temperature heating process in the air), Cd(OH)₂ nanostructures can be converted into cadmium oxide (CdO) nanostructures, largely preserving the original morphology. researchgate.net

The temperature of the thermal treatment is a critical parameter that influences the final product. For example, the morphology of CdO nanoparticles, which can be formed from the decomposition of cadmium precursors, is dependent on the thermolysis temperature. researchgate.net This highlights the importance of precise temperature control in achieving desired nanostructure characteristics through thermal decomposition pathways.

Laser Ablation Synthesis of Precursors

Pulsed Laser Ablation in Liquid (PLAL) is a powerful, top-down physical method for synthesizing a wide range of nanomaterials, including this compound. This technique involves irradiating a solid target submerged in a liquid with a high-power laser beam. The intense laser pulses ablate the target material, creating a plasma plume that rapidly cools and reacts with the surrounding liquid, leading to the formation of nanoparticles.

In a typical synthesis of this compound, a solid cadmium metal target is placed in deionized water and ablated using a pulsed laser, such as a Nd:YAG laser. The process generates a this compound/oxide nanocomposite material. acs.org The resulting nanoparticles are often spherical. The chemical composition can be further modified through post-synthesis treatments; for example, annealing the as-synthesized composite at 350°C can convert the this compound component into pure cadmium oxide. acs.org

A key advantage of the PLAL method is the potential for high purity, as it can avoid the use of chemical precursors that might introduce contaminants into the final product. The characteristics of the resulting nanostructures, such as their morphology and chemical bonds, can be controlled by adjusting the laser parameters, particularly the laser fluence (energy per unit area). Research has shown that increasing the laser fluence can transform Cd(OH)₂ nanostructures into CdO nanostructures. researchgate.net This demonstrates the versatility of laser ablation in not only synthesizing but also in phase-engineering of cadmium-based nanomaterials.

Pneumatic Spray Pyrolysis for Thin Films

Pneumatic spray pyrolysis is a cost-effective and scalable technique for depositing thin films of various materials, including this compound, onto a substrate. The process involves atomizing a precursor solution into fine droplets, which are then sprayed onto a heated substrate. The heat causes the solvent to evaporate and the precursor salts to decompose, resulting in the formation of a thin film on the substrate surface.

For the synthesis of this compound thin films, a precursor solution containing a soluble cadmium salt, such as cadmium sulfate (B86663) octahydrate (3CdSO₄·8H₂O), is used. acs.org This technique has been successfully employed to deposit both pure Cd(OH)₂ and composite Cd(OH)₂-CdO films. The composition and phase of the resulting film are highly sensitive to the molarity of the precursor solution. acs.org By varying the solution concentration, it is possible to control whether a pure this compound phase or a mixed-oxide phase is formed. acs.org

This method is particularly advantageous for creating large-area films required for applications in electronics and sensors. The film's properties can be fine-tuned by controlling various deposition parameters, such as substrate temperature, spray rate, and precursor concentration. researchgate.netuobaghdad.edu.iq

Morphological Engineering and Control

The functional properties of this compound nanostructures are intrinsically linked to their morphology. Therefore, precise control over the shape and size of these structures is a primary goal in their synthesis. This section details the synthesis of one-dimensional nanostructures and examines how reaction parameters can be manipulated to engineer specific morphologies, concluding with a discussion on the underlying mechanisms of anisotropic growth.

Synthesis of One-Dimensional Nanostructures (Nanowires, Nanobelts, Nanostrands)

One-dimensional (1D) nanostructures, such as nanowires, nanobelts, and nanostrands, are of significant scientific interest due to their high aspect ratios and unique properties. Various methods have been developed to synthesize these anisotropic Cd(OH)₂ structures.

Nanowires: Ultralong Cd(OH)₂ nanowires, with lengths reaching several micrometers, have been successfully fabricated using a facile hydrothermal method. acs.orgacs.org This technique typically involves heating an aqueous solution of a cadmium salt, such as cadmium acetate dihydrate [Cd(CH₃COO)₂·2H₂O], and a reagent like hexamethylenetetramine (C₆H₁₂N₄) at a relatively low temperature (e.g., 95°C) for an extended period (e.g., 16 hours) without the need for a template. acs.orgacs.org Another approach is the chemical bath deposition (CBD) method, which can produce uniform and interconnected Cd(OH)₂ nanowires on a substrate at room temperature. espublisher.comespublisher.comrsc.orgespublisher.com This simple method involves preparing an aqueous bath of a cadmium salt like cadmium chloride (CdCl₂) and a complexing agent such as ammonium (B1175870) hydroxide (NH₄OH). espublisher.comespublisher.com Arc discharge in de-ionized water has also been shown to be an effective method for the large-scale production of Cd(OH)₂ nanowires with diameters ranging from 5 to 40 nm.

Nanobelts: Cd(OH)₂ nanobelts, which are 1D structures with a rectangular cross-section, can be synthesized in high yield via a convenient polyol-assisted hydrothermal process. nih.gov In a typical procedure, a cadmium salt is dissolved in water, and ammonia is added to form a transparent tetraamminecadmium(II) [Cd(NH₃)₄²⁺] solution. This solution is then heated in an autoclave with a polyol, such as glycol, at around 100°C for several hours. nih.gov The resulting nanobelts can be tens of nanometers thick and several hundred micrometers long. nih.gov

Nanostrands: Cd(OH)₂ nanostructures often serve as precursors for other materials. For instance, ultralong Cd(OH)₂ nanowires can be transformed into cadmium oxide (CdO) nanostrands. This conversion is achieved through a calcination process, where the nanowires are heated in air at a temperature of around 350°C for a few hours. acs.org This thermal treatment causes dehydration and phase transformation while preserving the one-dimensional morphology.

| Nanostructure | Synthesis Method | Typical Precursors | Key Parameters | Resulting Dimensions |

|---|---|---|---|---|

| Nanowires | Hydrothermal | Cd(CH₃COO)₂·2H₂O, C₆H₁₂N₄ | 95°C, 16 hours | Length: several micrometers |

| Nanowires | Chemical Bath Deposition (CBD) | CdCl₂, NH₄OH | Room Temperature | Uniform, interconnected wires |

| Nanobelts | Polyol-assisted Hydrothermal | CdCl₂·2H₂O, NH₃·H₂O, Glycol | 100°C, 6 hours | Thickness: ~40 nm; Length: hundreds of micrometers |

| Nanostrands (from Cd(OH)₂) | Calcination | Cd(OH)₂ Nanowires | 350°C, 3 hours | Morphology similar to precursor nanowires |

Influence of Reaction Parameters on Morphology (e.g., Solvent Viscosity, Growth Time, Temperature, pH)

The final morphology of this compound nanostructures is not accidental but rather the result of carefully controlled reaction conditions. Several parameters play a crucial role in directing the growth of the nanocrystals.

Solvent Viscosity: The properties of the solvent, particularly its viscosity, have a significant impact on the morphology of the final products. In the polyol synthesis of nanobelts, the concentration of glycol, which affects the solution's viscosity, is critical. nih.gov An appropriate viscosity helps to prevent the aggregation of Cd(OH)₂ particles, creating a stable suspension that is favorable for anisotropic growth. nih.gov Low concentrations of glycol tend to produce nanorods, whereas very high concentrations lead to aggregated particles instead of well-defined nanobelts. nih.gov The type of solvent itself is also important; for example, using glycerine, which has a high viscosity, may not yield nanobelts at all. nih.gov

Growth Time and Temperature: The duration of the reaction and the synthesis temperature are key factors in morphological control. researchgate.net In hydrothermal synthesis, it has been observed that the formation of Cd(OH)₂ is dominant at later stages of growth, while CdO may form during the early stages. researchgate.net Polycrystalline Cd(OH)₂ nanomaterials synthesized via a composite-hydroxide-mediated approach showed a time-dependent uniform distribution of spherical morphologies. researchgate.net Temperature is also a critical thermodynamic parameter that controls the growth rate and size of nanoparticles. researchgate.net For instance, in the hydrothermal synthesis of ultralong nanowires, a relatively lower reaction temperature (95°C) combined with a longer reaction time (16 h) were identified as the key parameters for success. acs.org

pH: The pH of the reaction medium is another crucial parameter that can dictate the final morphology. Studies on related cadmium compounds, such as cadmium phosphate hydroxide, have shown that the pH value has a significant influence on the product's morphology. mdpi.com For instance, a weak alkali medium (pH 9) resulted in bulk-like crystals, while a strong alkali medium (pH 11) favored the formation of fibers. mdpi.com Similarly, for CdO films grown from Cd(OH)₂ precursors, the pH of the chemical bath affects grain size and can lead to the formation of nanoclusters or nanowire-like structures at specific pH values. researchgate.net

| Parameter | Influence | Example Outcome |

|---|---|---|

| Solvent Viscosity | Prevents aggregation, promotes anisotropic growth | Optimal glycol concentration (20-30 vol.%) yields nanobelts; too low yields nanorods, too high yields aggregated particles. nih.gov |

| Growth Time | Affects phase formation and morphological evolution | Longer reaction times (16 h) favor the formation of ultralong nanowires in hydrothermal synthesis. acs.org |

| Temperature | Controls reaction kinetics and precursor decomposition | A lower temperature (95°C) is key for ultralong nanowire synthesis. acs.org |

| pH | Influences reaction speed and nucleation-coalescence mechanism | In related systems, strong alkali conditions (pH 11) favor fiber formation over bulk crystals. mdpi.com |

Mechanisms of Anisotropic Nanostructure Formation (e.g., Oriented Attachment)

The formation of one-dimensional nanostructures like nanowires and nanobelts from initially isotropic nanocrystals is often explained by the mechanism of oriented attachment . This is a non-classical crystallization process where adjacent nanoparticles self-assemble by sharing a common crystallographic orientation, eventually fusing at the interface to form a larger single crystal.

Precursor Chemistry and its Impact on Product Characteristics

The synthesis of this compound [Cd(OH)₂] nanostructures is profoundly influenced by the initial precursor chemistry. The selection of the cadmium salt and the judicious use of additives such as complexing agents and surfactants are critical determinants of the final product's morphology, size, crystallinity, and, consequently, its functional properties. This section delves into the specific roles these chemical components play in the formation of sophisticated this compound nano-architectures.

Utilization of Cadmium Salts (e.g., Cadmium Nitrate (B79036), Cadmium Chloride, Cadmium Acetate, Cadmium Sulfate)

The choice of the cadmium salt precursor is a fundamental parameter in the synthesis of this compound nanostructures. The anion associated with the cadmium cation can influence the reaction kinetics, the formation of intermediate complexes, and the ultimate morphology of the Cd(OH)₂ nanocrystals. While a direct comparative study across all common cadmium salts is not extensively documented in a single report, individual studies on various precursors provide insights into their impact.

Cadmium Chloride (CdCl₂) is a frequently employed precursor in the synthesis of one-dimensional Cd(OH)₂ nanostructures. For instance, in a convenient polyol method, cadmium chloride dihydrate (CdCl₂·2H₂O) was used to successfully synthesize Cd(OH)₂ nanobelts. nih.gov In this process, the formation of an intermediate cadmium-ammonia complex, [Cd(NH₃)₄]²⁺, is a key step that precedes the hydrolysis and subsequent growth of the nanostructures. nih.gov Similarly, the chemical bath deposition of Cd(OH)₂ nanowires has been effectively achieved using cadmium chloride as the cadmium source. espublisher.com The presence of chloride ions can influence the ionic strength of the solution and may play a role in the anisotropic growth of the crystals.

Cadmium Nitrate [Cd(NO₃)₂] is another common precursor. It is often used in synthetic routes that may first form this compound as an intermediate, which is then converted to cadmium oxide (CdO) nanoparticles upon calcination. The synthesis of ultrathin this compound nanofibrous films has been reported using cadmium nitrate, where the initial formation of nanostrands occurs in an aqueous solution. acs.org The nitrate anion's size and coordination behavior can affect the nucleation and growth kinetics of the Cd(OH)₂ particles.

Cadmium Acetate [Cd(CH₃COO)₂] serves as a precursor, particularly in precipitation methods. The formation of trigonal Cd(OH)₂ as a single phase has been achieved by reacting an ethanolic solution of cadmium acetate with an aqueous solution of tetramethylammonium (B1211777) hydroxide. researchgate.net The acetate anion, being the conjugate base of a weak acid, can influence the pH of the reaction medium and participate in the formation of intermediate acetate-containing complexes, which in turn affects the crystallization process of Cd(OH)₂. researchgate.net The thermal analysis of the product derived from cadmium acetate precursors shows a distinct endothermic peak corresponding to the crystallization of hexagonal Cd(OH)₂. researchgate.net

Cadmium Sulfate (CdSO₄) , while a common cadmium salt, is less frequently cited in the specific context of this compound nanostructure synthesis in the reviewed literature. However, it is known that cadmium sulfate can be prepared by the reaction of cadmium metal, its oxide, or hydroxide with sulfuric acid. patsnap.com This implies the reverse reaction, the formation of this compound from cadmium sulfate, is chemically feasible. The sulfate anion is a larger, coordinating anion which could potentially influence the morphology and crystal phase of the resulting Cd(OH)₂ nanostructures, possibly by affecting the aggregation of primary nanoparticles.

The following table summarizes the impact of different cadmium salt precursors on the characteristics of the resulting this compound nanostructures as reported in various studies.

| Cadmium Salt Precursor | Synthesis Method | Resulting Cd(OH)₂ Nanostructure | Key Observations |

| Cadmium Chloride (CdCl₂) | Polyol-assisted hydrothermal | Nanobelts (~40 nm thickness) | Formation of [Cd(NH₃)₄]²⁺ intermediate is crucial. nih.gov |

| Cadmium Nitrate [Cd(NO₃)₂] | Aqueous solution | Nanostrands (1.9 nm diameter) | Spontaneous formation in dilute aqueous solutions. acs.org |

| Cadmium Acetate [Cd(CH₃COO)₂] | Precipitation | Platelike particles | Yields trigonal Cd(OH)₂ as a single phase at room temperature. researchgate.net |

Role of Complexing Agents and Surfactants in Nanostructure Formation

Complexing agents and surfactants are pivotal in directing the synthesis of this compound nanostructures towards specific morphologies and sizes. They achieve this by controlling the concentration of free cadmium ions, modifying surface energies of growing crystals, and acting as templates.

Complexing Agents , such as ammonia (NH₃·H₂O), play a multifaceted role. In the synthesis of Cd(OH)₂ nanobelts from cadmium chloride, aqueous ammonia is added to form a transparent tetraamminecadmium(II) ([Cd(NH₃)₄]²⁺) solution. nih.gov This complexation step is crucial as it controls the availability of free Cd²⁺ ions. The subsequent slow decomposition of this complex and hydrolysis leads to a controlled nucleation and growth of Cd(OH)₂ crystals, which is essential for forming anisotropic structures like nanobelts. nih.gov The continuous evaporation of ammonia can induce the hydrolysis of metal-ammonia complex ions, leading to the formation of primary nanoparticles which then grow and assemble into more complex structures. acs.org The concentration of the complexing agent can be a determining factor in the final morphology.

Surfactants (surface-active agents) are molecules that adsorb at interfaces and are widely used to control the size, shape, and stability of nanoparticles. They can function as templates, capping agents, or structure-directing agents.

Anionic Surfactants : Sodium dodecyl sulfate (SDS) is an example of an anionic surfactant that has been used in conjunction with this compound nanostrands to form composite fibers. acs.org Anionic surfactants with varying alkyl chain lengths, such as sodium decyl sulfate (SDeS), sodium tetradecyl sulfate (STS), sodium hexadecyl sulfate (SHS), and sodium octadecyl sulfate (SOS), have been shown to influence the width of the resulting composite fibers. acs.org For instance, SDeS and SDS produced bundle-like fibers with an average width of about 30 nm, while those with longer alkyl chains (SHS and SOS) yielded wider fibers of around 55 nm. acs.org

Cationic Surfactants : Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that has been utilized in the synthesis of rice-shaped monoclinic this compound nanostructures. rsc.org In a surfactant-assisted room temperature synthesis, CTAB plays a role in stabilizing metallic cadmium nanoparticle sheets which are then hydrolyzed to form the Cd(OH)₂ nanostructures. rsc.org The mechanism often involves the formation of micelles which can act as soft templates, guiding the growth of the inorganic nanostructures. researchgate.net

Other Surfactants : Sodium oleate, another anionic surfactant, has been used as both a reactant to form a cadmium oleate precursor and as a structure-directing agent in the hydrothermal synthesis of ultralong nanowires of cadmium phosphate hydroxide. mdpi.com The oleate groups preferentially adsorb on certain crystal planes, promoting anisotropic growth along a specific axis to form nanowires. mdpi.com

The table below details the role of specific complexing agents and surfactants in the formation of this compound nanostructures.

| Agent | Type | Cadmium Salt Precursor | Resulting Nanostructure | Role of the Agent |

| Ammonia (NH₃·H₂O) | Complexing Agent | Cadmium Chloride | Nanobelts | Forms [Cd(NH₃)₄]²⁺ complex, controlling Cd²⁺ release for anisotropic growth. nih.gov |

| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | Cadmium Chloride | Composite fibers (~30 nm width) | Interacts with Cd(OH)₂ nanostrands to form stable, wider composite fibers. acs.org |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic Surfactant | Cadmium Chloride | Rice-shaped nanostructures | Stabilizes intermediate cadmium nanoparticle sheets prior to hydrolysis. rsc.org |

| Sodium Oleate | Anionic Surfactant | Cadmium Chloride | Ultralong nanowires (of cadmium phosphate hydroxide) | Forms a cadmium oleate precursor and directs crystal growth along the c-axis. mdpi.com |

Sophisticated Structural and Compositional Characterization

The structural and compositional analysis of cadmium hydroxide (B78521) is accomplished through a suite of sophisticated techniques. These methods allow for a detailed examination of the material's crystalline structure, elemental composition, and the nature of its chemical bonds.

Crystallographic Analysis Techniques

Crystallographic analysis is fundamental to understanding the arrangement of atoms within the cadmium hydroxide lattice. Techniques such as X-ray Diffraction (XRD) and Selected Area Electron Diffraction (SAED) are pivotal in this regard.

X-ray diffraction (XRD) is a non-destructive technique used for the phase identification and determination of the crystalline properties of materials. ucmerced.edumccrone.com By comparing the diffraction pattern of a sample to a reference database, the specific phase of the material can be identified. acs.org

In the case of this compound, XRD patterns have confirmed the formation of the pure hexagonal phase, with diffraction peaks corresponding to the JCPDS card No. 31-0228. cityu.edu.hkresearchgate.net Studies have also identified a monoclinic phase of Cd(OH)₂ under certain conditions, corresponding to JCPDS card no 84-1767. researchgate.net The intensity and sharpness of the diffraction peaks provide information about the degree of crystallinity. researchgate.net For instance, an increase in peak intensity with longer synthesis times suggests improved crystallinity. researchgate.net

The broadening of XRD peaks is inversely related to the crystallite size, a relationship described by the Scherrer equation. rigaku.cominstanano.com This allows for the calculation of the average size of the crystalline domains within the material. The Williamson-Hall method and size-strain plot analysis are other techniques employed to distinguish between the effects of crystallite size and lattice strain on peak broadening. uobaghdad.edu.iqphyschemres.org For example, d-spacing values of approximately 0.349 nm, 0.332 nm, and 0.472 nm have been calculated from XRD patterns for the (100), (110), and (202) planes of hexagonal Cd(OH)₂, respectively. espublisher.com

Table 1: XRD Data for Hexagonal this compound

| Miller Indices (hkl) | d-spacing (nm) |

|---|---|

| (100) | 0.349 |

| (110) | 0.332 |

| (202) | 0.472 |

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific area of a sample. scielo.br For this compound, SAED patterns have been instrumental in confirming its crystalline nature. The appearance of a hexagonally symmetrical spot pattern in the SAED analysis of Cd(OH)₂ nanoplates confirms that they are single crystals with a hexagonal phase structure. cityu.edu.hk This technique also provides evidence of the polycrystalline nature of some Cd(OH)₂ samples. espublisher.com The analysis of SAED patterns, in conjunction with high-resolution TEM (HRTEM) which can reveal lattice fringes, provides a comprehensive understanding of the crystal structure at the nanoscale. cityu.edu.hknih.gov For instance, a measured lattice spacing of 0.149 nm has been correlated to the (2020) planes of hexagonal Cd(OH)₂. cityu.edu.hk

Spectroscopic Investigations of Chemical Bonding and Composition

Spectroscopic techniques are employed to probe the chemical bonding, elemental composition, and oxidation states within this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a material by measuring the absorption of infrared radiation. nih.gov In the analysis of this compound, FTIR spectra reveal characteristic absorption bands that confirm its chemical structure.

A prominent and broad absorption band is consistently observed around 3600 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. cityu.edu.hkresearchgate.net The presence of this band is a key indicator of the hydroxide component. iaea.org Other significant absorptions include those related to the Cd-O stretching vibrations and Cd-OH bending vibrations. These typically appear in the lower frequency region of the spectrum. For example, peaks have been identified at approximately 500 cm⁻¹, 720 cm⁻¹, and 860 cm⁻¹ corresponding to Cd-O vibrations. researchgate.net Another study assigned the peak at 520 cm⁻¹ to both Cd-O stretching and Cd-OH bending vibrations. researchgate.net Bending vibrations of Cd-O-H have also been assigned to a peak around 830 cm⁻¹. cityu.edu.hk Additionally, a peak around 1454 cm⁻¹ has been attributed to Cd-O stretching. espublisher.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3600 | -OH stretching | cityu.edu.hkresearchgate.net |

| 1454 | Cd-O stretching | espublisher.com |

| 860 | Cd-O vibration | researchgate.net |

| 830 | Cd-O-H bending | cityu.edu.hk |

| 720 | Cd-O vibration | researchgate.net |

| 520 | Cd-O stretching and Cd-OH bending | researchgate.net |

| 500 | Cd-O vibration | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com

XPS analysis of this compound confirms the presence of cadmium and oxygen. cityu.edu.hk High-resolution XPS spectra of the Cd 3d region show two distinct peaks, Cd 3d₅/₂ and Cd 3d₃/₂, due to spin-orbit coupling. cityu.edu.hkthermofisher.com The binding energy of these peaks can be used to determine the oxidation state of cadmium. For Cd(OH)₂, the Cd 3d₅/₂ peak is typically observed at a binding energy of approximately 405.0 eV to 405.1 eV, and the Cd 3d₃/₂ peak is found at around 411.2 eV. cityu.edu.hkpodzone.netmaterialinterface.com These values are indicative of cadmium in the +2 oxidation state. researchgate.net

The O 1s spectrum of Cd(OH)₂ is also informative. It can be deconvoluted to distinguish between different oxygen species. For instance, a peak at around 531.2 eV can correspond to ionized oxygen in the hydroxide (OH⁻) group, while a peak at a higher binding energy may indicate the presence of adsorbed oxygen on the surface. cityu.edu.hk

Table 3: XPS Binding Energies for this compound

| Element | Orbital | Binding Energy (eV) | Oxidation State | Reference |

|---|---|---|---|---|

| Cd | 3d₅/₂ | 405.0 - 405.1 | +2 | cityu.edu.hkpodzone.netmaterialinterface.com |

| Cd | 3d₃/₂ | 411.2 | +2 | cityu.edu.hk |

| O | 1s (OH⁻) | ~531.2 | -2 | cityu.edu.hk |

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system, providing insights into its chemical structure and crystallographic orientation. ufrn.br While the first-order Raman modes are symmetry forbidden for the ideal rocksalt structure of the related compound Cadmium Oxide (CdO), second-order Raman scattering is observed. aip.org

For γ-Cd(OH)₂, which has a monoclinic crystal structure, group-theoretical analysis predicts 36 vibrational modes at the center of the Brillouin zone. ufrn.br Theoretical calculations have been used to predict the Raman and infrared spectra of this polymorph. ufrn.br The Raman spectra of other brucite-type hydroxides, such as Co(OH)₂, show distinct lattice modes and an O-H vibrational mode. princeton.edu For instance, in Co(OH)₂, lattice modes are observed at 250, 427, 503, and 547 cm⁻¹, with the symmetric OH stretching vibration at 3572 cm⁻¹. princeton.edu While specific experimental Raman data for Cd(OH)₂ is less common in the provided context, the principles of Raman spectroscopy and comparisons with isostructural compounds suggest its utility in characterizing the vibrational properties of this compound. scite.ai

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used in conjunction with electron microscopy to determine the elemental composition of a sample. nih.govwikipedia.org This method relies on the principle that each element emits characteristic X-rays when bombarded with a high-energy electron beam. wikipedia.orgunam.mx By analyzing the energy and intensity of these X-rays, a qualitative and quantitative assessment of the elements present in the specimen can be achieved. wikipedia.orgjeol.com

In the context of this compound (Cd(OH)₂), EDS is routinely employed to confirm the presence of cadmium (Cd) and oxygen (O), the primary constituent elements. espublisher.comresearchgate.net Studies have shown that EDS spectra of this compound nanomaterials consistently display prominent peaks corresponding to Cd and O, verifying the purity of the synthesized material. researchgate.netsemanticscholar.org For instance, the elemental analysis of Cd(OH)₂ nanostructures prepared by various methods confirms the presence of these elements, often with carbon showing up as a minor impurity. researchgate.net

Elemental mapping, a key feature of EDS, provides a visual representation of the distribution of elements across a sample's surface. jeol.com For this compound nanostructures, such as quasi-square-shaped nanocatalysts and Cd/Cd(OH)₂ nanosheets, EDS mapping has demonstrated a homogenous distribution of both cadmium and oxygen throughout the entire architecture. rsc.orgresearchgate.net This uniformity is crucial for applications where consistent surface chemistry is required.

It is important to note that while EDS is highly effective for detecting heavier elements like cadmium and oxygen, it is not suitable for detecting the presence of hydroxyl (OH) groups due to the low atomic number of hydrogen. espublisher.com

Microscopic and Nanoscopic Morphological Characterization

The morphology of this compound at both the micro and nano levels plays a critical role in its physical and chemical properties. Electron microscopy techniques are indispensable for visualizing these structures.

Scanning Electron Microscopy (SEM) for Surface Architecture and Particle Distribution

SEM analyses have revealed a diverse range of this compound morphologies depending on the synthesis conditions. These include:

Nanowires: Uniform and interconnected nanowires with diameters ranging from 50 to 200 nm have been observed. espublisher.com At lower magnifications, these nanowires appear evenly distributed, forming a compact structure, while higher magnifications show an interlinked network. espublisher.comespublisher.com

Nanoplates: Well-defined hexagonal nanoplates with thicknesses of 30–80 nm and lateral lengths of 80–200 nm have been synthesized directly on cadmium substrates. cityu.edu.hk

Nanosheets: Layered, sheet-like structures are another common morphology observed in Cd(OH)₂ materials. researchgate.net

Spherical Particles and Clusters: The formation of tiny, spherically shaped particles with an average size of around 430 nm has been reported. analchemres.org These nanoparticles often exhibit a strong tendency to agglomerate into larger clusters. analchemres.org In some preparations, spherical morphology is consistently observed, with the size of the spherical grains increasing with the duration of the synthesis process. researchgate.net

Composite Structures: In composite materials, such as those involving cadmium-aluminum layered double hydroxides, SEM reveals complex structures like microspheres composed of interconnected nanosheets. aub.edu.lb

The particle distribution, as visualized by SEM, is a key factor in the material's properties. For example, the even distribution of nanowires across a substrate is advantageous for applications like supercapacitors by enhancing the interaction between the electrode and the electrolyte. espublisher.comespublisher.com

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the visualization of the internal structure of nanomaterials. nanoscience.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nanoscience.com

TEM analysis of this compound has provided detailed insights into its nanostructure:

Nanowire Morphology: TEM images confirm the nanowire morphology observed in SEM, revealing uniform diameters and smooth surfaces. acs.org The length of these nanowires can reach several hundred micrometers. acs.org

Nanosheet Structure: The formation of nanosheet structures has been clearly visualized using TEM. researchgate.net

Particle Shape and Size: For nanoparticle forms of this compound, TEM confirms their spherical shape and allows for precise size determination, often showing particle sizes around 50 nm.

Polycrystalline Nature: Selected Area Electron Diffraction (SAED), a technique often used in conjunction with TEM, has been employed to confirm the polycrystalline nature of this compound nanowires. espublisher.comespublisher.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode of TEM that allows for the direct visualization of the crystallographic structure of a material at the atomic scale. aip.org By resolving the lattice fringes, which are the periodic lines corresponding to the atomic planes, HRTEM provides invaluable information about the crystallinity and orientation of the material. nanoscience.com

HRTEM studies of this compound have yielded significant findings:

Lattice Fringe Spacing: HRTEM images of Cd(OH)₂ nanowires and nanocrystals show clear lattice fringes. espublisher.comacs.org The measured spacing between these fringes corresponds to the crystallographic planes of hexagonal this compound. For instance, an interplanar spacing of 0.236 nm has been identified, corresponding to the (002) plane of Cd(OH)₂. rsc.org Another study reported a fringe spacing of approximately 0.18 nm, which aligns with the (102) lattice planes. acs.org

Crystallinity Confirmation: The clear and well-resolved lattice fringes observed in HRTEM images confirm the single-crystalline nature of individual this compound nanostructures, such as nanowires and nanoplates. espublisher.comacs.org This high degree of crystallinity is a key indicator of the material's quality.

Growth Direction: HRTEM analysis can also determine the preferential growth direction of nanostructures. For example, it has been shown that this compound nanowires grow along the direction. acs.org

Electronic Structure and Optoelectronic Property Investigations

Theoretical and Computational Approaches for Electronic Structure

The electronic band structure of cadmium hydroxide (B78521) (Cd(OH)₂), particularly its various polymorphs, has been extensively investigated using theoretical and computational methods. A primary tool for these investigations is Density Functional Theory (DFT), which allows for the calculation of the electronic properties of materials from first principles.

Researchers have employed different exchange-correlation functionals within the DFT framework, most commonly the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). ufrn.br For instance, in the study of the γ-Cd(OH)₂ polymorph, calculations have been performed using the CASTEP code. ufrn.br These calculations involve optimizing the internal atomic coordinates and unit cell lattice parameters to achieve the minimum total energy, often utilizing ultrasoft Vanderbilt-type pseudopotentials and a plane-wave basis set. ufrn.br The GGA functional, particularly the Perdew–Burke–Ernzerhof (PBE) formula, and the LDA functional have been used to model the system. ufrn.br It is a known tendency for semi-local DFT methods to underestimate bandgaps. materialsproject.org

First-principles DFT calculations have been applied to examine the electronic properties of both undoped and doped Cd(OH)₂. researchgate.netresearchgate.net These studies confirm the semiconducting nature of Cd(OH)₂. researchgate.netresearchgate.net The calculations are not limited to bulk materials; DFT has also been used to understand the effects of doping, for example with copper (Cu), on the electronic structure and to elucidate reaction mechanisms at the catalyst surface. rsc.orgrsc.org The structure of β-Cd(OH)₂ has been determined and analyzed using the full-potential linearized augmented plane wave (FLAPW) method, with results showing good agreement with X-ray diffraction data. acs.org These computational approaches are crucial for understanding the fundamental electronic characteristics that underpin the material's optical and electrical behavior.

A critical parameter derived from electronic structure calculations is the band gap (E_g), which defines the energy difference between the top of the valence band and the bottom of the conduction band. For cadmium hydroxide, the band gap has been determined through both theoretical calculations and experimental measurements, with results varying depending on the method, the material's form (bulk vs. nanostructure), and its crystalline phase.

Theoretical DFT calculations for the γ-Cd(OH)₂ polymorph have yielded a direct band gap at the Γ point in the reciprocal space. ufrn.br Specifically, calculations using the GGA functional predict a direct band gap of 1.70 eV, while the LDA functional yields a slightly smaller gap of 1.53 eV. ufrn.br Other DFT calculations have reported a band gap of approximately 1.83 eV for bulk Cd(OH)₂. researchgate.net The Materials Project, using GGA, calculates a band gap of 1.642 eV for the trigonal P-3m1 structure of Cd(OH)₂. materialsproject.org

Experimentally determined band gaps for Cd(OH)₂ show a wider range of values. For thin films, direct band gaps have been reported at 3.13 eV and 2.75 eV. nih.govselcuk.edu.tr The value can also be influenced by processing, such as annealing, with band gaps for Cd(OH)₂ films reported at 2.74 eV. tandfonline.com In the case of nanomaterials, quantum confinement effects lead to significantly larger band gaps. For example, Cd(OH)₂ nanobelts were found to have a direct band gap of 4.45 eV, and nanoparticles synthesized by pulse laser ablation exhibited a band gap of 4.65 eV, a notable blue shift from the bulk value of 3.2 eV. nih.govresearchgate.net

The band gap is typically determined from optical absorption data using the Tauc relation, (αhν)ⁿ = B(hν − E_g), where 'α' is the absorption coefficient, 'hν' is the photon energy, and 'n' is 2 for a direct transition, which is the case for Cd(OH)₂. nih.govtandfonline.com

Table 1: Reported Band Gap Values for this compound

| Form/Method | Band Gap (eV) | Type | Source(s) |

| DFT (GGA) | 1.70 | Direct | ufrn.br |

| DFT (LDA) | 1.53 | Direct | ufrn.br |

| DFT | 1.83 | Direct | researchgate.net |

| DFT (GGA) | 1.642 | Direct | materialsproject.org |

| Thin Film (Experimental) | 3.13 | Direct | selcuk.edu.tr |

| Thin Film (Experimental) | 2.75 | Direct | nih.gov |

| Annealed Film (Experimental) | 2.74 | Direct | tandfonline.com |

| Nanobelts (Experimental) | 4.45 | Direct | nih.gov |

| Nanoparticles (Experimental) | 4.65 | Direct | researchgate.net |

| Bulk (Experimental) | 3.2 | Direct | researchgate.net |

The Density of States (DOS) provides further insight into the electronic structure by detailing the number of available electronic states at each energy level. Analysis of the DOS for γ-Cd(OH)₂ reveals the orbital contributions to the valence and conduction bands. ufrn.br

The top of the valence band is predominantly formed by the 2p orbitals of oxygen atoms. ufrn.br In the conduction band, the character is more complex. The bottom of the conduction band is mainly composed of cadmium 5s states. ufrn.br At higher energies within the conduction band, the contribution from cadmium 5p states becomes more significant. ufrn.br Specifically, DFT calculations show that electrons from the oxygen 2p levels dominate the top of the valence band in the energy range from approximately -3.0 eV to 0.0 eV. ufrn.br In the conduction band, cadmium 5s states are dominant in the energy range between 5.3 eV and 7.3 eV, after which the 5p states have a greater contribution. ufrn.br

These analyses are crucial for understanding the nature of electronic transitions and the chemical bonding within the material. For instance, the interaction between Cd²⁺ and the OH⁻ group is not purely electrostatic but also involves some covalent character, with both Cd 5p and 4d wave functions contributing significantly to the chemical bonding. acs.org

Optical Properties and Their Modulation

This compound is a wide-band-gap semiconductor known for its high optical transmittance, particularly in the visible and infrared regions of the electromagnetic spectrum. ufrn.brtandfonline.com Thin films of Cd(OH)₂ have been reported to exhibit high transparency, a property that makes them suitable for applications such as transparent electrodes and solar cells. ufrn.brnih.gov Experimental studies on thin films prepared from Cd(OH)₂ nanoparticles have shown transparency of approximately 80% in the infrared region. selcuk.edu.tr Similarly, films produced by spray pyrolysis can achieve transparency of around 90% in the visible range. researchgate.net

The optical absorption spectrum is key to determining the band gap of the material. nih.gov The absorption edge, which marks the onset of strong absorption, corresponds to the energy required to excite an electron from the valence band to the conduction band. For Cd(OH)₂ nanoparticles synthesized via pulse laser ablation, the onset of absorption was observed around 257 nm. researchgate.net The absorption properties can be tuned by factors such as annealing temperature and nanostructure morphology. tandfonline.com For instance, as Cd(OH)₂ is converted to cadmium oxide (CdO) by annealing at higher temperatures (300°C and above), the optical absorption edge shifts to lower energies. tandfonline.com

The refractive index is another important optical constant for optoelectronic applications. For this compound thin films, the refractive index has been found to vary with the wavelength of light. One study reported that for a thin film prepared from Cd(OH)₂ nanowires, the refractive index varied between 1.65 and 2.15 across the spectral region considered. selcuk.edu.tr Theoretical investigations based on DFT have also been used to calculate the static refractive index of Cd(OH)₂. researchgate.net The dispersion parameters, including the static and high-frequency refractive index, can be determined using the Wemple-DiDomenico single oscillator model. selcuk.edu.tr

Impact of Doping on Optoelectronic Behavior

The introduction of dopant metals such as Copper (Cu), Silver (Ag), and Gold (Au) into this compound, Cd(OH)2, has been shown to significantly alter its optoelectronic properties, particularly in the infrared and low-energy visible portions of the electromagnetic spectrum. researchgate.net Research indicates that for photon energies exceeding 4.0 eV, the influence of these dopants on the optical and dielectric properties becomes negligible. researchgate.netresearchgate.net

A notable effect of doping is a shift in the low-energy absorption spectrum toward longer wavelengths when compared to undoped Cd(OH)2. researchgate.net The magnitude of this shift varies depending on the dopant used; it is most pronounced with copper and least significant with gold, while silver doping results in an intermediate shift. researchgate.netresearchgate.net This variation may be linked to the different atomic radii of the dopant elements. researchgate.net The introduction of these metals can lead to materials with negative dielectric permittivity, a key characteristic of photonic crystals. researchgate.net These doped this compound materials are considered promising candidates for applications in optoelectronic devices and for the absorption of ultraviolet (UV) radiation. researchgate.net For instance, the static refractive index of Ag-doped Cd(OH)2 has been found to be comparable to that of Silicon dioxide. researchgate.net

The table below summarizes the observed impact of different metal dopants on the properties of this compound.

| Dopant Metal | Impact on Absorption Spectrum | Relative Shift Magnitude | Potential Application |

| Copper (Cu) | Shifts to longer wavelengths | Maximum | Optoelectronic Devices |

| Silver (Ag) | Shifts to longer wavelengths | Intermediate | Optoelectronic Devices |

| Gold (Au) | Shifts to longer wavelengths | Minimum | Optoelectronic Devices |

Photoemission Spectroscopy for Valence Band Analysis

Photoemission spectroscopy is a powerful technique for analyzing the electronic structure of materials, including the valence band of this compound. Studies utilizing this method provide insights into the charge-transfer processes that are crucial for applications such as electrochemical CO2 reduction.

Research on quasi-square-shaped this compound nanocatalysts (Cdhy-QS) has employed valence band spectra to understand the adsorption and activation of CO2 during electrolysis. rsc.org A significant change in the valence band was observed for these nanocatalysts after the CO2 reduction process. rsc.org This alteration is primarily attributed to the formation and subsequent adsorption of CO2˙⁻ radical anion species on the catalyst surface. rsc.org In contrast, this compound nanoparticles (Cdhy-np) did not show a similarly obvious change in the valence band under the same conditions, highlighting the structural influence on catalytic activity. rsc.org These findings underscore the utility of photoemission spectroscopy in clarifying the electronic mechanisms that govern the performance of this compound in catalytic applications. rsc.org

The table below details the findings from the valence band analysis of this compound using photoemission spectroscopy.

| Material | Condition | Observation from Valence Band Spectra | Interpretation |

| Cdhy-QS | After CO2 Reduction | Significant change observed | Formation and adsorption of CO2˙⁻ species |

| Cdhy-np | After CO2 Reduction | No obvious change observed | --- |

Cadmium Hydroxide in Advanced Functional Materials and Devices

Electrochemical Energy Storage Applications

Cadmium hydroxide (B78521), Cd(OH)₂, plays a significant role in the field of electrochemical energy storage, serving as a key active material in both rechargeable batteries and supercapacitors. Its electrochemical properties, including a high theoretical capacity, make it a subject of ongoing research for enhancing the performance of various energy storage systems.

Electrode Materials for Rechargeable Batteries (e.g., Nickel-Cadmium Systems)

Cd(OH)₂ + 2e⁻ ⇌ Cd + 2OH⁻

This reaction takes place within an alkaline electrolyte, typically an aqueous solution of potassium hydroxide (KOH). gaz-gmbh.comhuizhongpower.com Ni-Cd batteries are known for their durability and ability to deliver high discharge currents, largely due to the stable and reversible nature of the cadmium electrode. taylorandfrancis.com They exhibit a nearly constant terminal voltage of about 1.2 V during most of the discharge cycle. wikipedia.org

Optimization Strategies for Capacity and Cycle Life

A primary challenge in cadmium hydroxide-based electrodes is the degradation of capacity and cycle life. One significant factor is the physical and morphological changes in the active material during cycling. The dissolution and re-precipitation of cadmium species in the alkaline electrolyte can lead to the growth of large, less active this compound crystals. google.comuct.ac.za This process, often referred to as densification, reduces the effective surface area of the electrode, which in turn diminishes cell capacity, particularly at high discharge rates. google.com

Several strategies are employed to optimize performance:

Control of Particle Morphology: In a well-performing cell, the this compound crystals are finely divided, often with a hexagonal shape and a size of about 1 micron, to maximize the surface area exposed to the electrolyte. uct.ac.za A major failure mechanism involves these crystals growing to 50 to 100 microns, which hides large portions of the active material from the electrolyte and can even pierce the separator, leading to shorts. uct.ac.za

Material Density: The tap density of the initial this compound material significantly influences the cycle life. Electrodes made from Cd(OH)₂ with low tap densities (e.g., less than 0.8 g/cc) tend to be brittle and show a rapid capacity fade, losing a substantial portion of their capacity within as few as 20 cycles. google.com Increasing the tap density of the starting Cd(OH)₂ material has been shown to significantly decrease capacity fade during cycling. google.com

Additives: Historically, additives like lithium hydroxide were incorporated into the electrolyte with the belief that they prolonged service life by increasing resistance to electrical abuse, though this practice has largely been discontinued (B1498344) as modern Ni-Cd batteries are inherently robust. wikipedia.org

Electrode Engineering: The use of teflonated pressed cadmium electrodes has demonstrated stable capacity and high utilization of the theoretical capacity during cycling. nasa.gov

Doping and Nanostructuring Effects on Electrochemical Performance

Modern research focuses on modifying the intrinsic properties of this compound through doping and nanostructuring to enhance electrochemical performance.

Doping: Introducing other elements into the this compound structure can alter its electronic and structural properties. Doping is an effective strategy to improve electrical conductivity and create more redox-active sites. mdpi.com For instance, doping with elements like aluminum can be beneficial due to the favorable ionic radius for substitutional doping. mdpi.com Studies on related cadmium compounds, like cadmium oxide (CdO), have shown that doping with neodymium (Nd³⁺) can yield high specific capacitance and excellent cycling stability. rsc.org The co-precipitation method is a common technique used to create doped Cd(OH)₂ nanostructures. researchgate.net

Nanostructuring: Fabricating this compound in the form of nanostructures, such as nanowires, offers a promising route to overcome issues like the "memory effect" and improve capacity. researchgate.net Nanostructured materials provide several advantages:

High Surface Area: Increases the electrode-electrolyte interface, facilitating faster charge transfer.

Shorter Diffusion Paths: Reduces the distance ions and electrons need to travel, which is crucial for high-rate performance.

Improved Structural Integrity: Can better accommodate the mechanical stress from volume changes during charge-discharge cycles. acs.org

Research has shown that Cd(OH)₂ nanowire anodes can exhibit excellent capacity and stability. researchgate.net These advanced material design strategies are pivotal in pushing the performance limits of cadmium-based rechargeable batteries.

Supercapacitor Electrode Development

This compound is also a promising pseudocapacitive material for supercapacitors. espublisher.com Unlike electric double-layer capacitors (EDLCs) that store charge via ion adsorption, pseudocapacitors store energy through fast and reversible Faradaic (redox) reactions occurring at or near the surface of the electrode material. espublisher.comfrontiersin.org This mechanism allows pseudocapacitors to achieve higher energy densities than EDLCs. espublisher.com Cd(OH)₂ is investigated alongside other transition metal hydroxides like Ni(OH)₂ and Co(OH)₂ for these applications. espublisher.com

Design of High-Performance Pseudocapacitor Materials

The design of efficient Cd(OH)₂ pseudocapacitors focuses on maximizing surface area and ensuring good electrical contact. Nanostructuring is a key strategy. For example, Cd(OH)₂ nanowires synthesized directly onto a stainless-steel substrate via a cost-effective chemical bath deposition (CBD) method have shown excellent performance. espublisher.comespublisher.com These nanowires form a uniform, interconnected network with a high specific surface area (e.g., 23.96 m²/g), which enhances the interaction between the electrode and the electrolyte. espublisher.comespublisher.com

Electrochemical testing of such Cd(OH)₂ nanowire electrodes in a 1 M NaOH electrolyte demonstrated a high specific capacitance. espublisher.com The performance of these materials is often evaluated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). espublisher.com

| Material Structure | Synthesis Method | Specific Capacitance (at Current Density) | Cycle Life (Capacitance Retention) |

|---|---|---|---|

| Cd(OH)₂ Nanowires | Chemical Bath Deposition | 356 F/g (at 1 A/g) | 74% after 5000 cycles |

| Iron Hydroxide@this compound Core-Shell Nanostructures | Cation Exchange Reaction | 368 F/g (at 0.5 A/g) | 52% after 5000 cycles |

Note: The performance data is based on specific research findings and can vary with synthesis conditions and testing parameters. espublisher.comresearchgate.netresearchgate.net

Hybrid Material Composites (e.g., with Carbon Nanotubes)

To overcome the relatively low electrical conductivity of this compound, it is often combined with highly conductive carbon nanomaterials like carbon nanotubes (CNTs) or graphene. smolecule.comrsc.org These hybrid composites leverage the high pseudocapacitive potential of Cd(OH)₂ and the excellent conductivity and high surface area of the carbon matrix. frontiersin.orgnih.gov

The carbon component serves multiple roles:

Conductive Network: Acts as a "superhighway" for electron transport, ensuring that the entire surface of the active material is electrochemically accessible. nih.gov

Structural Support: Provides a robust backbone that can buffer the volume changes in the active material during redox reactions, thus improving cycling stability. frontiersin.orgnih.gov

Increased Surface Area: Prevents the agglomeration of the hydroxide nanoparticles, leading to a larger effective surface area. frontiersin.org

The synergy between the two components leads to enhanced electrochemical performance. nih.gov For instance, layered double hydroxide (LDH)/CNT composites have been extensively studied and demonstrate the effectiveness of this approach. rsc.org While specific research on Cd(OH)₂-CNT composites is part of a broader investigation into metal hydroxide-carbon hybrids, the principles are directly applicable. smolecule.comrsc.org The combination of a pseudocapacitive material with a conductive carbon network is a cornerstone for developing next-generation, high-performance supercapacitors. case.eduaminer.org